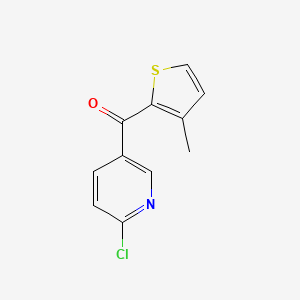

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine

Description

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is a heterocyclic compound featuring a pyridine backbone with a chlorine atom at the 2-position and a 3-methyl-2-thenoyl group at the 5-position. The thenoyl moiety (a thiophene ring fused with a carbonyl group) introduces electronic and steric effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-7-4-5-15-11(7)10(14)8-2-3-9(12)13-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCFGZGCRKBNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641787 | |

| Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-82-9 | |

| Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine involves several steps. One common method starts with 2-amino-5-methylpyridine, which undergoes a diazotization reaction to form 2-chloro-5-methylpyridine . The reaction conditions typically involve the use of nitrosyl chloride prepared from sulfoxide chloride, water, and nitric acid at 15-20°C, with 37% hydrochloric acid as the optimal condition . The conversion rate is 100%, and the yield can reach up to 95% .

Industrial production methods often involve the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst . This process is conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine serves as an essential intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The compound can participate in nucleophilic substitutions, coupling reactions, and other transformations to yield diverse chemical entities.

Examples of Synthetic Pathways

- Synthesis of Pharmaceuticals : The compound is explored as an intermediate in the synthesis of various pharmaceutical agents, including potential anti-inflammatory and antimicrobial drugs. Its reactivity profile enables the formation of biologically active molecules.

- Agrochemicals : It is also utilized in the production of herbicides and pesticides, contributing to the development of effective agricultural chemicals that enhance crop protection.

Medicinal Chemistry

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing. Preliminary studies suggest that it may exhibit biological activity against certain diseases, although detailed mechanisms remain under investigation.

Mechanism of Action

The compound's mechanism may involve interaction with specific molecular targets, influencing biochemical pathways relevant to disease processes. For instance, it may act as an inhibitor or modulator of enzyme activity, which could be beneficial in treating conditions like cancer or infections.

Agrochemical Applications

Herbicide Development

The compound has been identified as a precursor for the synthesis of herbicides that are effective against a broad range of weeds while being safe for crops. Its derivatives can be tailored to improve selectivity and efficacy in agricultural applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Antimicrobial Agents | Demonstrated that derivatives of this compound exhibit promising antimicrobial activity against Gram-positive bacteria. |

| Study B | Herbicide Efficacy | Reported high efficacy of synthesized herbicides based on this compound in controlling specific weed species without harming target crops. |

| Study C | Pharmacological Activity | Investigated potential anti-inflammatory properties, suggesting that modifications to the pyridine ring enhance biological activity. |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical system being studied. Generally, it can act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the substituent at the pyridine 5-position:

Substituent Impact :

Yield and Efficiency :

Physicochemical Properties

Data from and 19 highlight trends:

- Melting Points : Range from 268–287°C for chloropyridines with nitro or bromo substituents.

- Solubility : Electron-withdrawing groups (e.g., CF₃) reduce water solubility but enhance organic solvent compatibility.

- Stability: Thienyl and thenoyl groups may increase susceptibility to photodegradation compared to halogenated analogs.

Market and Industrial Relevance

- 2-Chloro-5-(trifluoromethyl)pyridine : Dominates the agrochemical market, with a projected CAGR of 5.2% (2025–2031) ().

- 2-Chloro-5-(chloromethyl)pyridine : High demand in Asia-Pacific for pesticide production ().

- Niche Derivatives : Compounds like 2-Chloro-5-(3-thienyl)pyridine cater to specialized research markets ().

Biological Activity

2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H10ClN

- Molecular Weight : 237.705 g/mol

- Density : 1.331 g/cm³

- Boiling Point : 358.1ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, which may lead to significant biological responses.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thus altering cellular functions.

- Antioxidant Activity : The compound shows potential as an antioxidant, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| Escherichia coli | 31.25 - 62.5 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |

Anticancer Activity

The compound has been studied for its anticancer effects, particularly in inhibiting the growth of cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Properties :

- Anticancer Research :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Indole Derivatives | Antiviral, anti-inflammatory | High receptor affinity |

| Nicotinoyl Compounds | Antimicrobial, anticancer | Effective against resistant strains |

| Other Pyridine Derivatives | Variable antimicrobial activity | Structural variations lead to diverse activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.